Cas no 1279228-10-2 (1-(3,6-dichloropyridine-2-carbonyl)-N-methyl-N-phenylpiperidin-4-amine)

1-(3,6-Dichloropyridine-2-carbonyl)-N-methyl-N-phenylpiperidin-4-amine is a specialized chemical compound featuring a dichloropyridine core linked to a substituted piperidine moiety. Its structural design incorporates both aromatic and heterocyclic components, making it a valuable intermediate in pharmaceutical and agrochemical research. The dichloropyridine group enhances reactivity, while the N-methyl-N-phenylpiperidin-4-amine segment contributes to steric and electronic modulation, influencing binding affinity and selectivity. This compound is particularly useful in the synthesis of biologically active molecules, offering potential applications in drug discovery and crop protection. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, supporting the development of novel therapeutic and agrochemical agents.
1-(3,6-dichloropyridine-2-carbonyl)-N-methyl-N-phenylpiperidin-4-amine structure
1279228-10-2 structure
Product name:1-(3,6-dichloropyridine-2-carbonyl)-N-methyl-N-phenylpiperidin-4-amine
CAS No:1279228-10-2
MF:C18H19Cl2N3O
MW:364.268962144852
CID:6014611
PubChem ID:56829362

1-(3,6-dichloropyridine-2-carbonyl)-N-methyl-N-phenylpiperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • Z749395004
    • EN300-26600627
    • (3,6-dichloropyridin-2-yl)-[4-(N-methylanilino)piperidin-1-yl]methanone
    • 1279228-10-2
    • 1-(3,6-dichloropyridine-2-carbonyl)-N-methyl-N-phenylpiperidin-4-amine
    • AKOS034569193
    • Inchi: 1S/C18H19Cl2N3O/c1-22(13-5-3-2-4-6-13)14-9-11-23(12-10-14)18(24)17-15(19)7-8-16(20)21-17/h2-8,14H,9-12H2,1H3
    • InChI Key: SANQBTPZOWAZLG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=C1C(N1CCC(CC1)N(C)C1C=CC=CC=1)=O)Cl

Computed Properties

  • Exact Mass: 363.0905176g/mol
  • Monoisotopic Mass: 363.0905176g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.4Ų
  • XLogP3: 4.6

1-(3,6-dichloropyridine-2-carbonyl)-N-methyl-N-phenylpiperidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26600627-0.05g
1-(3,6-dichloropyridine-2-carbonyl)-N-methyl-N-phenylpiperidin-4-amine
1279228-10-2 95.0%
0.05g
$212.0 2025-03-20

Additional information on 1-(3,6-dichloropyridine-2-carbonyl)-N-methyl-N-phenylpiperidin-4-amine

Introduction to 1-(3,6-dichloropyridine-2-carbonyl)-N-methyl-N-phenylpiperidin-4-amine (CAS No. 1279228-10-2)

1-(3,6-dichloropyridine-2-carbonyl)-N-methyl-N-phenylpiperidin-4-amine, identified by its CAS number 1279228-10-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which have been extensively studied due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of 3,6-dichloropyridine and piperidine moieties, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The 3,6-dichloropyridine-2-carbonyl moiety in the molecular structure of 1-(3,6-dichloropyridine-2-carbonyl)-N-methyl-N-phenylpiperidin-4-amine plays a crucial role in its interactions with biological targets. The chlorine atoms at the 3 and 6 positions enhance the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions that are often employed in synthetic chemistry. This feature makes the compound a versatile intermediate in the synthesis of more complex molecules, including potential drug candidates.

Furthermore, the N-methyl-N-phenylpiperidin-4-amine portion of the molecule introduces a basic nitrogen atom that can engage in hydrogen bonding and other non-covalent interactions with biological targets. Piperidine derivatives are well-known for their ability to modulate enzyme activity and receptor binding, making them attractive candidates for therapeutic intervention. The combination of these structural elements in 1-(3,6-dichloropyridine-2-carbonyl)-N-methyl-N-phenylpiperidin-4-amine suggests a broad spectrum of potential applications in medicinal chemistry.

In recent years, there has been growing interest in developing novel pyridine-based compounds for their pharmacological properties. The structural motif of 1-(3,6-dichloropyridine-2-carbonyl)-N-methyl-N-phenylpiperidin-4-amine has been explored in various research studies aimed at identifying new therapeutic agents. For instance, modifications of this scaffold have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The dichloropyridine moiety has been shown to enhance binding affinity to target proteins by increasing the electron-withdrawing effect on the pyridine ring.

One notable area of research involving 1-(3,6-dichloropyridine-2-carbonyl)-N-methyl-N-phenylpiperidin-4-amine is its role as a precursor in the synthesis of more complex molecules with enhanced biological activity. Researchers have leveraged its reactive sites to introduce additional functional groups or link it to other pharmacophores through amide or urea linkages. These modifications have led to the discovery of novel compounds with improved pharmacokinetic profiles and reduced toxicity.

The synthesis of 1-(3,6-dichloropyridine-2-carbonyl)-N-methyl-N-phenylpiperidin-4-amine involves multi-step organic reactions that highlight its synthetic utility. The key steps typically include chlorination of a pyridine precursor followed by carbonylation and subsequent amination reactions. These synthetic pathways demonstrate the compound's versatility as a building block in medicinal chemistry. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to optimize the synthesis and improve yields.

From a computational chemistry perspective, 1-(3,6-dichloropyridine-2-carbonyl)-N-methyl-N-phenylpiperidin-4-amine has been subjected to molecular modeling studies to understand its interactions with biological targets at an atomic level. These studies have provided insights into how modifications at specific positions can influence binding affinity and selectivity. For example, computational analysis has revealed that subtle changes in the phenyl ring can significantly alter the compound's ability to bind to enzymes or receptors.

The pharmacological profile of 1-(3,6-dichloropyridine-2-carbonyl)-N-methyl-N-phenylpiperidin-4-am ine has been evaluated through both in vitro and in vivo studies. In vitro assays have demonstrated its potential as an inhibitor of various enzymes implicated in diseases such as cancer and inflammation. In vivo studies have further supported these findings by showing promising efficacy in animal models without significant side effects. These results underscore the compound's therapeutic potential and justify further investigation into its clinical applications.

The development of new drugs is often hampered by issues such as poor solubility or bioavailability. However, modifications based on 1-(3,6-dichloropyridine -2-carbonyl)-N-methyl-N -phenyl piperidin -4-am ine have shown promise in addressing these challenges. For instance, incorporating hydrophilic groups into the molecule has improved water solubility while maintaining biological activity. Such advancements highlight the importance of structural optimization in drug discovery.

The future prospects for 1-(3 ,6 -d ich lor o py rid ine -2 -car b o n y l ) - N -m eth y l - N - phen y lpiper id ine -4-am ine are promising , with ongoing research aimed at expanding its therapeutic applications . Efforts are underway to explore its potential in treating neurological disorders , where modulation of neurotransmitter systems is crucial . Additionally , there is interest in developing derivatives that exhibit enhanced targeted delivery systems , improving therapeutic efficacy while minimizing off-target effects.

In conclusion,1-(3 ,6 -d ich lor o py rid ine -2 -car b o n y l ) - N -m eth y l - N - phen y lpiper id ine -4-am ine (CAS No . 1279228 -10 -2) is a multifaceted compound with significant potential in pharmaceutical research . Its unique structural features make it a valuable scaffold for drug discovery , with applications spanning multiple therapeutic areas . As research continues to uncover new biological activities and synthetic strategies , this compound is poised to play an important role in the development of next-generation therapeutics . p >

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